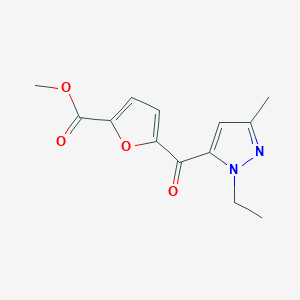![molecular formula C16H14N2O3 B11790526 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is an organic compound that belongs to the class of bipyrroles This compound is characterized by the presence of a methoxyphenyl group attached to a bipyrrole structure, which includes a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and 1,3’-bipyrrole.
Coupling Reaction: A Suzuki coupling reaction is employed to attach the 2-methoxyphenyl group to the bipyrrole core.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bipyrrole compounds.
Aplicaciones Científicas De Investigación
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A related compound with a similar methoxyphenyl group but different core structure.
2-(4-Methoxyphenyl)acetamide: Another similar compound with an amide functional group instead of a carboxylic acid.
Uniqueness
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its bipyrrole core, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives
Propiedades
Fórmula molecular |
C16H14N2O3 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20) |
Clave InChI |
UVKIGDDECZNYJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


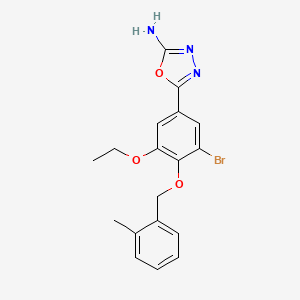


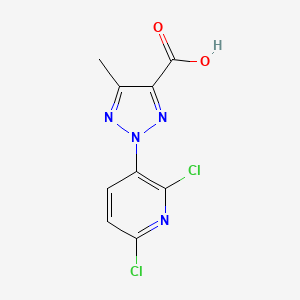

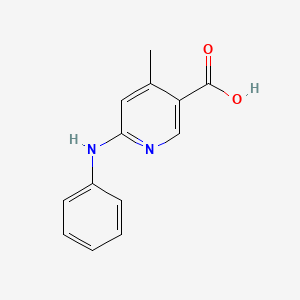
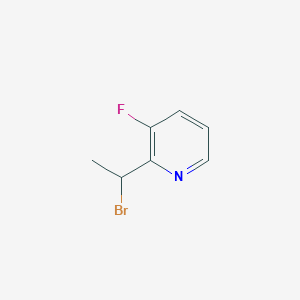
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
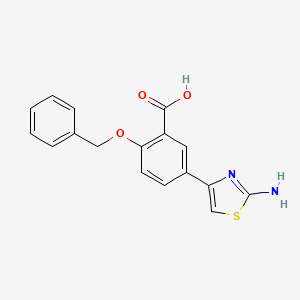

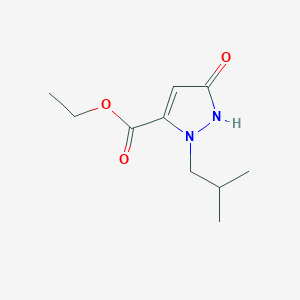
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)

